Cas no 1998854-18-4 ((2R)-2-amino-4,5-dimethoxypentanoic acid)

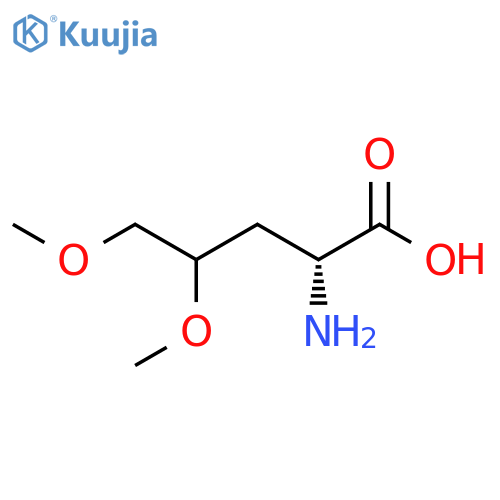

1998854-18-4 structure

商品名:(2R)-2-amino-4,5-dimethoxypentanoic acid

(2R)-2-amino-4,5-dimethoxypentanoic acid 化学的及び物理的性質

名前と識別子

-

- (2R)-2-amino-4,5-dimethoxypentanoic acid

- EN300-1297179

- 1998854-18-4

-

- インチ: 1S/C7H15NO4/c1-11-4-5(12-2)3-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5?,6-/m1/s1

- InChIKey: PXUZMPRQSAVJDO-PRJDIBJQSA-N

- ほほえんだ: O(C)C(COC)C[C@H](C(=O)O)N

計算された属性

- せいみつぶんしりょう: 177.10010796g/mol

- どういたいしつりょう: 177.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 139

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.8Ų

- 疎水性パラメータ計算基準値(XlogP): -3.2

(2R)-2-amino-4,5-dimethoxypentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1297179-10.0g |

(2R)-2-amino-4,5-dimethoxypentanoic acid |

1998854-18-4 | 10g |

$6082.0 | 2023-06-06 | ||

| Enamine | EN300-1297179-2500mg |

(2R)-2-amino-4,5-dimethoxypentanoic acid |

1998854-18-4 | 2500mg |

$2211.0 | 2023-09-30 | ||

| Enamine | EN300-1297179-1.0g |

(2R)-2-amino-4,5-dimethoxypentanoic acid |

1998854-18-4 | 1g |

$1414.0 | 2023-06-06 | ||

| Enamine | EN300-1297179-2.5g |

(2R)-2-amino-4,5-dimethoxypentanoic acid |

1998854-18-4 | 2.5g |

$2771.0 | 2023-06-06 | ||

| Enamine | EN300-1297179-0.5g |

(2R)-2-amino-4,5-dimethoxypentanoic acid |

1998854-18-4 | 0.5g |

$1357.0 | 2023-06-06 | ||

| Enamine | EN300-1297179-0.1g |

(2R)-2-amino-4,5-dimethoxypentanoic acid |

1998854-18-4 | 0.1g |

$1244.0 | 2023-06-06 | ||

| Enamine | EN300-1297179-50mg |

(2R)-2-amino-4,5-dimethoxypentanoic acid |

1998854-18-4 | 50mg |

$948.0 | 2023-09-30 | ||

| Enamine | EN300-1297179-250mg |

(2R)-2-amino-4,5-dimethoxypentanoic acid |

1998854-18-4 | 250mg |

$1038.0 | 2023-09-30 | ||

| Enamine | EN300-1297179-10000mg |

(2R)-2-amino-4,5-dimethoxypentanoic acid |

1998854-18-4 | 10000mg |

$4852.0 | 2023-09-30 | ||

| Enamine | EN300-1297179-500mg |

(2R)-2-amino-4,5-dimethoxypentanoic acid |

1998854-18-4 | 500mg |

$1084.0 | 2023-09-30 |

(2R)-2-amino-4,5-dimethoxypentanoic acid 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

1998854-18-4 ((2R)-2-amino-4,5-dimethoxypentanoic acid) 関連製品

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量